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molecular formula C5H8O3 B3041964 4,5-Dimethyl-1,3-dioxolan-2-one CAS No. 4437-70-1

4,5-Dimethyl-1,3-dioxolan-2-one

Cat. No. B3041964
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-UHFFFAOYSA-N
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Patent
US04353831

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[CH3:7][CH:8](O)[CH:9]([OH:11])[CH3:10].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[C:23]([O-:26])([O-:25])=[O:24].[K+].[K+]>>[C:9]1(=[O:11])[O:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6]1.[C:23]1(=[O:26])[O:25][CH:9]([CH3:10])[CH:8]([CH3:7])[O:24]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce comparable

Outcomes

Product
Name
Type
product
Smiles
C1(OCC(CC)O1)=O
Name
Type
product
Smiles
C1(OC(C)C(C)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04353831

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]([OH:5])[CH2:3][CH3:4].[CH3:7][CH:8](O)[CH:9]([OH:11])[CH3:10].ClC(Cl)(Cl)C(C(Cl)(Cl)Cl)=O.[C:23]([O-:26])([O-:25])=[O:24].[K+].[K+]>>[C:9]1(=[O:11])[O:5][CH:2]([CH2:3][CH3:4])[CH2:1][O:6]1.[C:23]1(=[O:26])[O:25][CH:9]([CH3:10])[CH:8]([CH3:7])[O:24]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce comparable

Outcomes

Product
Name
Type
product
Smiles
C1(OCC(CC)O1)=O
Name
Type
product
Smiles
C1(OC(C)C(C)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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